molecular formula C10H11NO6 B2554989 4-(2-Methoxyethoxy)-3-nitrobenzoic acid CAS No. 90923-45-8

4-(2-Methoxyethoxy)-3-nitrobenzoic acid

Cat. No.: B2554989
CAS No.: 90923-45-8
M. Wt: 241.199
InChI Key: DDPDFCFYFNARNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group and a methoxyethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like iron and hydrochloric acid.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong nucleophiles.

Major Products Formed

    Reduction: The major product of the reduction of the nitro group is 4-(2-Methoxyethoxy)-3-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group may influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the methoxyethoxy group, affecting its solubility and reactivity.

    4-Methoxy-3-nitrobenzoic acid: Contains a methoxy group instead of a methoxyethoxy group, influencing its chemical properties.

Uniqueness

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is unique due to the presence of both the nitro group and the methoxyethoxy group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPDFCFYFNARNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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